molecular formula C19H23N5O5S B11560136 N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide

N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide

Cat. No.: B11560136
M. Wt: 433.5 g/mol
InChI Key: AGROXXUPRXDGHO-DEDYPNTBSA-N
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Description

N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a hydrazinesulfonyl group attached to a phenyl ring with an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide typically involves multiple steps. One common method involves the condensation of 2-(diethylamino)-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide is unique due to the presence of both diethylamino and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H23N5O5S/c1-4-23(5-2)19-11-8-17(24(26)27)12-15(19)13-20-22-30(28,29)18-9-6-16(7-10-18)21-14(3)25/h6-13,22H,4-5H2,1-3H3,(H,21,25)/b20-13+

InChI Key

AGROXXUPRXDGHO-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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